5-bromo-N-cyclohexyl-2-methylbenzenesulfonamide
Overview
Description
5-bromo-N-cyclohexyl-2-methylbenzenesulfonamide is an organic compound characterized by the presence of a bromine atom, a cyclohexyl group, and a sulfonamide functional group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-cyclohexyl-2-methylbenzenesulfonamide typically involves the following steps:
Sulfonamide Formation: The brominated benzene derivative is then reacted with cyclohexylamine (C₆H₁₁NH₂) and a sulfonyl chloride, such as methanesulfonyl chloride (CH₃SO₂Cl), under basic conditions (e.g., using a base like triethylamine) to form the sulfonamide group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and reactant concentrations) ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in 5-bromo-N-cyclohexyl-2-methylbenzenesulfonamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfonamide group can participate in oxidation-reduction reactions, potentially altering the oxidation state of the sulfur atom.
Hydrolysis: Under acidic or basic conditions, the sulfonamide group can be hydrolyzed to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiolate (RSK) can be used under mild heating conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid, HCl) or basic conditions (e.g., sodium hydroxide, NaOH) are used for hydrolysis reactions.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as azido derivatives or thiol-substituted compounds.
Oxidation: Sulfonic acids or sulfoxides may be formed.
Hydrolysis: Cyclohexylamine and the corresponding sulfonic acid are typical products.
Scientific Research Applications
5-bromo-N-cyclohexyl-2-methylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Biological Studies: The compound can be used as a probe to study protein-ligand interactions, enzyme inhibition, and cellular uptake mechanisms.
Materials Science: It may serve as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-cyclohexyl-2-methylbenzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to active sites of enzymes or receptors, thereby modulating their activity. The sulfonamide group can form hydrogen bonds with target proteins, while the bromine atom and cyclohexyl group contribute to hydrophobic interactions and steric effects.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-cyclohexyl-2-methoxybenzenesulfonamide
- 5-bromo-N-cyclohexyl-2-ethylbenzenesulfonamide
- 5-chloro-N-cyclohexyl-2-methylbenzenesulfonamide
Uniqueness
5-bromo-N-cyclohexyl-2-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom enhances its electrophilic character, making it suitable for various substitution reactions. The cyclohexyl group provides steric bulk, influencing its interaction with biological targets and materials.
This compound’s unique structure and properties make it a valuable tool in both research and industrial applications
Properties
IUPAC Name |
5-bromo-N-cyclohexyl-2-methylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2S/c1-10-7-8-11(14)9-13(10)18(16,17)15-12-5-3-2-4-6-12/h7-9,12,15H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLOQDDGXSQBQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)S(=O)(=O)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.